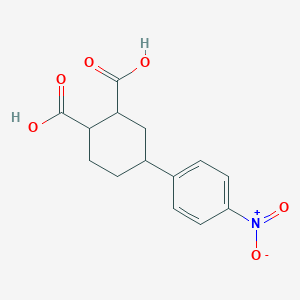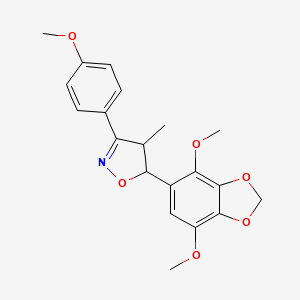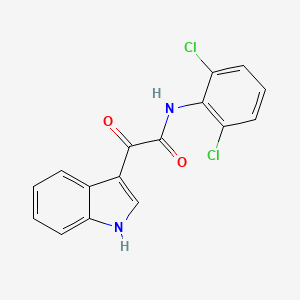
4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C14H15NO6 It consists of a cyclohexane ring substituted with a nitrophenyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid can be achieved through the Friedel-Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid. This reaction is typically catalyzed by aluminum chloride and involves the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of Friedel-Crafts alkylation and subsequent purification steps, such as recrystallization or chromatography, would likely be employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-(4-Aminophenyl)cyclohexane-1,2-dicarboxylic acid.
Reduction: 4-(4-Nitrophenyl)cyclohexane-1,2-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitrophenyl group can also participate in various molecular interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexane-1,2-dicarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(4-Aminophenyl)cyclohexane-1,2-dicarboxylic acid: The amino group provides different electronic properties and reactivity compared to the nitro group.
cis-4-Cyclohexene-1,2-dicarboxylic acid: Contains a double bond in the cyclohexane ring, leading to different chemical behavior.
Uniqueness
4-(4-Nitrophenyl)cyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a nitrophenyl group and two carboxylic acid groups, which confer distinct chemical and biological properties. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
4-(4-nitrophenyl)cyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H15NO6/c16-13(17)11-6-3-9(7-12(11)14(18)19)8-1-4-10(5-2-8)15(20)21/h1-2,4-5,9,11-12H,3,6-7H2,(H,16,17)(H,18,19) |
InChI Key |
DSFVKIUHMVTNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-5-[(3,4-dimethoxyphenyl)carbonyl]-2,3-dihydro-1H-pyrrolizine-7-carbonitrile](/img/structure/B11474576.png)
![4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide](/img/structure/B11474579.png)
![4-[1-(4-Fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzoic acid](/img/structure/B11474581.png)
![N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B11474591.png)
![3-methyl-2,4-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11474594.png)
![3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474604.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11474606.png)
![Acetamide, N-[5-[[4-(acetylamino)phenyl]methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B11474612.png)

![N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide](/img/structure/B11474632.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11474649.png)
![ethyl (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}but-2-enoate](/img/structure/B11474654.png)
